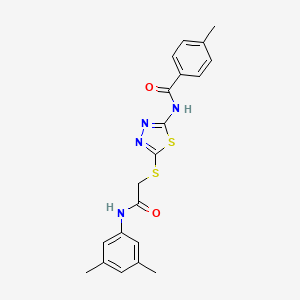
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism .
生物活性
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on current research findings, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C17H22N4O2S2 and a molecular weight of 378.51 g/mol. Its structure comprises multiple functional groups, including a thiadiazole ring and an amide group, which are crucial for its biological activity. The presence of these groups suggests potential interactions with various biochemical pathways.
Research indicates that compounds containing the thiadiazole moiety often interact with key signaling pathways involved in cell growth and metabolism. Specifically, this compound is hypothesized to inhibit phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), both of which are critical in cancer progression and metabolic regulation .
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties across various studies. For instance, the compound demonstrated significant cytotoxic effects against different cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanisms attributed to its anticancer activity include:
- Inhibition of DNA synthesis : Thiadiazole derivatives can disrupt the replication process in cancer cells.
- Targeting key kinases : Interactions with kinases involved in tumorigenesis contribute to its efficacy as an anticancer agent .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, studies have shown that derivatives can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Aspergillus niger .
Data Summary
| Biological Activity | Target Organisms/Cell Lines | IC50 Values |
|---|---|---|
| Anticancer | HepG2 | 4.37 µM |
| A549 | 8.03 µM | |
| Antibacterial | Staphylococcus aureus | MIC = 32.6 µg/mL |
| Escherichia coli | MIC = 47.5 µg/mL | |
| Antifungal | Aspergillus niger | MIC = 25 µg/mL |
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of thiadiazole derivatives on cancer cell lines, this compound showed significant inhibition of cell growth in HepG2 and A549 cells compared to control groups .
- Antimicrobial Activity : Another study focused on the antimicrobial properties of thiadiazole compounds demonstrated that this derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in several assays .
属性
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-4-6-15(7-5-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUBDBNTQHLHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













